4-Methoxycyclohexanecarboxylic acid
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Overview
Description
4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O3. It consists of a cyclohexane ring substituted with a methoxy group at the fourth position and a carboxylic acid group at the first position. This compound is known for its applications in various chemical reactions and its role as a reagent in scientific research .
Mechanism of Action
Target of Action
It has been used in the synthesis of substituted cyclohexyl carbonyl chlorides and in the reaction with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane .
Mode of Action
It has been observed to react with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane . This suggests that it may interact with its targets through chemical reactions to induce changes.
Result of Action
It has been used in the synthesis of substituted cyclohexyl carbonyl chlorides , suggesting it may have a role in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the alkylation of cyclohexanecarboxylic acid with methyl iodide. Another method includes the reduction of 4-methoxycyclohexanecarboxylate esters.
Industrial Production Methods: In industrial settings, the compound can be produced by catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the raw material . This method involves multiple steps, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group reacts with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Under harsh conditions, the carboxylic acid group can release CO2, leading to the formation of ketone or aldehyde derivatives.
Etherification: The methoxy group can undergo reactions with suitable substrates to form more complex ethers.
Common Reagents and Conditions:
Methyllithium: Used to convert this compound to cis-4-methoxy-1-acetylcyclohexane.
Acetic Acid and Sulphuric Acid: Used in the reaction to investigate the behavior of this compound.
Major Products:
cis-4-Methoxy-1-acetylcyclohexane: Formed from the reaction with methyllithium.
Scientific Research Applications
4-Methoxycyclohexanecarboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a reagent in the discovery of highly brain-penetrant selective muscarinic M1 agonists.
Biology and Medicine: The compound’s derivatives are investigated for their potential therapeutic effects and interactions with biological systems.
Industry: It is used in the synthesis of intermediates for various industrial applications.
Comparison with Similar Compounds
- 4-Methoxycyclohexane-1-carboxylic acid
- 4-Methoxycyclohexylcarboxylic acid
- 4-Methoxycyclohexanecarboxylate esters
Uniqueness: 4-Methoxycyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-methoxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKILSRYNRQGRMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347396 |
Source
|
Record name | 4-Methoxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-12-8 |
Source
|
Record name | 4-Methoxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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